Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2098113-48-3
VCID: VC2893635
InChI: InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3
SMILES: CCOC(=O)C1=CC(=NN=C1Cl)C2CC2
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate

CAS No.: 2098113-48-3

Cat. No.: VC2893635

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate - 2098113-48-3

Specification

CAS No. 2098113-48-3
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
IUPAC Name ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate
Standard InChI InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3
Standard InChI Key ITHFDWNDIYOINO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NN=C1Cl)C2CC2
Canonical SMILES CCOC(=O)C1=CC(=NN=C1Cl)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridazine ring substituted at positions 3 and 6 with chlorine and cyclopropyl groups, respectively, and an ethyl ester at position 4 (Figure 1). The IUPAC name, ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate, reflects this substitution pattern. Key identifiers include:

  • InChI: InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3

  • InChI Key: ITHFDWNDIYOINO-UHFFFAOYSA-N

  • Canonical SMILES: CCOC(=O)C1=CC(=NN=C1Cl)C2CC2 .

The cyclopropyl group introduces steric strain, while the electron-withdrawing chlorine and ester groups polarize the pyridazine ring, influencing reactivity.

Physicochemical Characteristics

The compound’s properties are summarized below:

PropertyValue
Molecular Weight226.66 g/mol
FormulaC10H11ClN2O2\text{C}_{10}\text{H}_{11}\text{ClN}_2\text{O}_2
XLogP32.4 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface Area61.1 Ų

These parameters suggest moderate lipophilicity and potential bioavailability, aligning with its exploration in drug discovery .

Synthesis and Production

Synthetic Routes

While detailed protocols are proprietary, retrosynthetic analysis indicates feasible pathways:

  • Cyclization of Precursors: Reacting 3-chloro-6-cyclopropylpyridazine with ethyl chloroformate in the presence of a base like triethylamine.

  • Cross-Coupling Strategies: Palladium-catalyzed coupling to introduce the cyclopropyl group post-pyridazine formation.

Industrial-scale production likely employs continuous flow reactors to optimize yield and purity.

Patent Landscape

PubChemLite reports 2 patents associated with this compound, though literature remains sparse . This underscores its emerging status in applied research.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine at position 3 is susceptible to displacement by nucleophiles (e.g., amines, thiols) under mild conditions, yielding analogues like 3-amino derivatives. For example:

C10H11ClN2O2+NH3C10H12N3O2+HCl\text{C}_{10}\text{H}_{11}\text{ClN}_2\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_{10}\text{H}_{12}\text{N}_3\text{O}_2 + \text{HCl}

This reactivity is pivotal for diversifying the pyridazine scaffold.

Hydrolysis of the Ester Group

The ethyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions:

C10H11ClN2O2+H2OC8H5ClN2O3+C2H5OH\text{C}_{10}\text{H}_{11}\text{ClN}_2\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_5\text{ClN}_2\text{O}_3 + \text{C}_2\text{H}_5\text{OH}

This transformation is critical for prodrug activation or modifying solubility.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for:

  • Anticancer Agents: Analogues with modified substituents show antiproliferative effects in vitro.

  • Immunomodulators: DHODH inhibition parallels teriflunomide, a multiple sclerosis therapy.

Agrochemical Development

Pyridazine derivatives are explored as herbicides and fungicides. The cyclopropyl group may enhance soil persistence or target binding .

Comparison with Structural Analogues

Ethyl 3-Chloro-6-Methylpyridazine-4-Carboxylate

PropertyCyclopropyl DerivativeMethyl Derivative
Molecular Weight226.66 g/mol214.63 g/mol
LogP2.42.1
Patent Count20

The cyclopropyl group enhances steric bulk and patent activity, suggesting broader industrial interest .

Ethyl 3-Chloro-6-Phenylpyridazine-4-Carboxylate

The phenyl analogue’s higher LogP (3.2) indicates greater lipophilicity, potentially improving blood-brain barrier penetration .

Future Perspectives

Research Directions

  • Structure-Activity Relationships: Systematic modification of the cyclopropyl and ester groups.

  • Target Identification: Proteomic studies to uncover novel biological targets.

Industrial Scaling

Advances in flow chemistry could reduce production costs, facilitating large-scale applications.

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